molecular formula C9H7Cl2N3S B2757979 N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine CAS No. 338420-52-3

N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine

Cat. No. B2757979
CAS RN: 338420-52-3
M. Wt: 260.14
InChI Key: GMXRGXHFMFBFDP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine, commonly known as CCT018159, is a small molecule compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of thiadiazole derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Studies have synthesized derivatives related to N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine, demonstrating potential antiviral activities. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides showed certain anti-tobacco mosaic virus activity, highlighting the antiviral potential of such compounds (Chen et al., 2010). Another study reported the antimicrobial activities of formazans derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole against pathogenic bacterial and fungal strains, further emphasizing the antimicrobial potential of thiadiazole derivatives (Sah et al., 2014).

Corrosion Inhibition

  • Quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives, including those similar to this compound, have been conducted to evaluate their performances as corrosion inhibitors for iron. These studies provide a theoretical basis for developing effective corrosion inhibitors based on thiadiazole derivatives (Kaya et al., 2016).

Insecticidal Activity

  • The design and synthesis of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives have been explored for their insecticidal activity. These studies underscore the potential of thiadiazole derivatives in developing new insecticides, with some compounds showing remarkable results against the cotton leafworm (Spodoptera littoralis) (Ismail et al., 2021).

Structural and Electronic Properties

  • Comprehensive studies have been conducted on the crystal and molecular structure of thiadiazole compounds, offering insights into their structural geometry, electronic properties, and potential applications in materials science. For example, a comparison between observed and DFT calculations on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole provided valuable information for the design of new chemical entities (Kerru et al., 2019).

properties

IUPAC Name

3-chloro-N-[(5-chlorothiadiazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c10-6-2-1-3-7(4-6)12-5-8-9(11)15-14-13-8/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXRGXHFMFBFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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